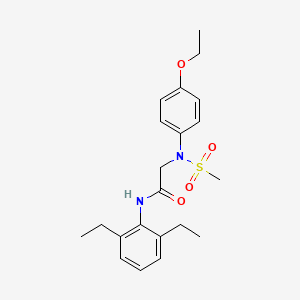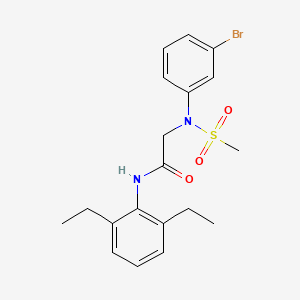
N~1~-(2,6-diethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(2,6-diethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in neuroscience research. DREADD technology allows researchers to selectively activate or inhibit specific neurons in the brain, providing a powerful tool for studying neural circuits and behavior.
Mechanism of Action
N~1~-(2,6-diethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide works by selectively binding to and activating specific G protein-coupled receptors (GPCRs) that are expressed in neurons. These receptors are not naturally activated by endogenous neurotransmitters, but rather by synthetic ligands such as clozapine-N-oxide (CNO), which is commonly used to activate this compound receptors.
Biochemical and Physiological Effects:
Activation of this compound receptors can lead to changes in intracellular signaling pathways, resulting in altered neuronal excitability and neurotransmitter release. This can lead to a range of physiological effects, including changes in behavior, cognition, and motor function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~1~-(2,6-diethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide technology is its specificity, allowing researchers to selectively activate or inhibit specific neurons in the brain without affecting surrounding cells. This provides a powerful tool for studying neural circuits and behavior. However, there are also limitations to this compound technology, including potential off-target effects, variability in receptor expression, and the need for synthetic ligands such as CNO.
Future Directions
There are many potential future directions for N~1~-(2,6-diethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide technology, including the development of new ligands that can activate or inhibit this compound receptors with greater specificity and potency. Additionally, researchers are exploring the use of this compound technology in combination with other techniques such as optogenetics and calcium imaging to gain a more comprehensive understanding of neural circuits and behavior.
Scientific Research Applications
N~1~-(2,6-diethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide technology has been used in a wide range of research applications, including the study of addiction, anxiety, depression, and Parkinson's disease. By selectively activating or inhibiting specific neurons in the brain, researchers can gain insights into the underlying neural circuits and behaviors associated with these conditions.
properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-5-16-9-8-10-17(6-2)21(16)22-20(24)15-23(28(4,25)26)18-11-13-19(14-12-18)27-7-3/h8-14H,5-7,15H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEMRLCMXITQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN(C2=CC=C(C=C2)OCC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-furylmethyl)-2-{[N-(2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3549915.png)

![methyl 2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3549930.png)
![4-[({[(5-bromo-3-pyridinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B3549937.png)

![N-isobutyl-2-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3549949.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide](/img/structure/B3549952.png)
![2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B3549953.png)
![N-(2-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3549956.png)

![2-[(4-methylphenyl)thio]-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3549974.png)
![2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B3549987.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3550013.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide](/img/structure/B3550019.png)